Target Engagement: Potent Inhibition of Fungal LeuRS (IC50)
AN2718 demonstrates potent and direct inhibition of cytoplasmic LeuRS, the validated antifungal target of the benzoxaborole class. In enzymatic assays, it inhibits LeuRS from both a mold (A. fumigatus) and a yeast (C. albicans) [1]. While a direct head-to-head IC50 comparison with tavaborole (AN2690) is not available in the public domain, the potency of AN2718 is well-defined and serves as a baseline for structure-activity relationship (SAR) studies. The introduction of a 5-chloro substituent in AN2718, compared to the 5-fluoro group in tavaborole, represents a key medicinal chemistry decision point for optimizing compound properties beyond simple enzyme inhibition [2].
| Evidence Dimension | Leucyl-tRNA synthetase (LeuRS) inhibition |
|---|---|
| Target Compound Data | IC50 = 2 µM (A. fumigatus); IC50 = 4.2 µM (C. albicans) |
| Comparator Or Baseline | Tavaborole (AN2690) and other benzoxaboroles (comparative enzymatic data not publicly reported in the same study) |
| Quantified Difference | N/A (Data provides a defined potency baseline for this specific compound) |
| Conditions | In vitro enzymatic assay against fungal cytoplasmic LeuRS [1] |
Why This Matters
This establishes a clear, quantitative benchmark for target engagement, which is essential for any follow-up studies aiming to replicate, validate, or build upon the compound's mechanism of action.
- [1] Seiradake E, et al. Antifungal activity and mechanism of action of a benzoxaborole, AN2718, which is in development for the treatment of tinea pedis. (Referenced via multiple vendor datasheets, e.g., Cayman Chemical, AbMole). View Source
- [2] Baker SJ, Zhang YK, Akama T, et al. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. J Med Chem. 2006;49(15):4447-4450. doi:10.1021/jm0603724. View Source
